4-Nitro-1,2,3,4,5,6,7,8-octahydroacridine-4-carbonitrile
Overview
Description
4-Nitro-1,2,3,4,5,6,7,8-octahydroacridine-4-carbonitrile is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reactivity with Electrophilic Reagents : Octahydroacridine-4-carbonitrile shows reactivity with aryldiazonium salts and other electrophilic reagents. This reactivity is utilized to form 4-functionalized derivatives, which have potential applications in organic synthesis and material science (Zaliznaya et al., 2015).
Spectroscopic Analysis : Studies involving spectroscopic analysis, such as X-ray and electronic spectroscopy, of similar nitrocarbonitrile compounds provide insights into their structural features. These analyses are crucial in understanding the electronic properties and potential applications of these compounds in areas like biochemistry and solar cell development (Jukić et al., 2010).
Synthesis by Cine-Substitution Reactions : The synthesis of similar nitrocarbonitriles through cine-substitution reactions demonstrates the versatility of these compounds in chemical synthesis, potentially leading to applications in pharmaceuticals and industrial chemistry (Suwiński & Świerczek, 1998).
Nonlinear Optical Properties : Investigations into the nonlinear optical properties of similar nitropyridine-carbonitriles suggest applications in advanced materials science, particularly in fields requiring specific optical properties, such as photonics and telecommunications (Ragavan et al., 2017).
Electrochemical Studies : Electrochemical studies of nitroaromatic compounds, including nitrocarbonitriles, have applications in understanding and developing new pharmaceutical compounds, as well as in the study of environmental contaminants (Silva et al., 2017).
Antimicrobial Properties : Certain nitrocarbonitriles have been evaluated for their antimicrobial properties, suggesting their potential use in the development of new antimicrobial agents and medical coatings (Marinescu et al., 2017).
properties
IUPAC Name |
4-nitro-2,3,5,6,7,8-hexahydro-1H-acridine-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c15-9-14(17(18)19)7-3-5-11-8-10-4-1-2-6-12(10)16-13(11)14/h8H,1-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNSJYVGURVILY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(CCCC3(C#N)[N+](=O)[O-])C=C2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-1,2,3,4,5,6,7,8-octahydroacridine-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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